![molecular formula C20H15ClN4O2 B2546654 5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-98-9](/img/structure/B2546654.png)
5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been extensively studied due to their potential pharmacological properties. The structural features of this compound suggest that it may possess interesting biological activities, which could be explored for therapeutic applications.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. In the case of the compound , the synthesis would likely involve a multi-step reaction starting with the formation of a pyrazole derivative, followed by the introduction of the 4-chlorophenyl and 2-methylphenyl groups. A similar approach is seen in the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, where modifications at various positions on the parent compound were explored for anti-inflammatory properties . The synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones also provides insight into the potential synthetic routes that could be employed for the compound .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones is characterized by the presence of two fused heterocyclic rings, which can significantly influence the compound's electronic and steric properties. The presence of a 4-chlorophenyl group would introduce an electron-withdrawing effect, potentially affecting the compound's reactivity and interaction with biological targets. The 2-methylphenyl group could confer additional lipophilic character to the molecule, possibly enhancing its cell membrane permeability .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, including substitutions, additions, and cyclization reactions, depending on the functional groups present and reaction conditions. The chlorophenyl group in the compound could be reactive towards nucleophilic substitution reactions, while the pyrazolo[3,4-d]pyrimidine core might participate in reactions typical of heteroaromatic compounds, such as electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both electron-donating and electron-withdrawing groups could affect its acidity and basicity. The compound's solubility in organic solvents and water would be determined by the balance between its polar and nonpolar regions. The melting point, boiling point, and stability would also be key physical properties to consider. These properties are crucial for determining the compound's suitability for drug development and its pharmacokinetic profile .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
A series of compounds, including those with pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives have shown significant potential as antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than reference drugs like doxorubicin. These compounds have been characterized by various spectroscopic methods and evaluated for in vitro activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).
Kinase Inhibitor for Alzheimer's Disease
One specific compound, 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691), has been identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with implications for the treatment of Alzheimer's disease. This compound selectively inhibits PDE9 activity and shows promise in preclinical development for Alzheimer's therapy. Its cellular activity has been characterized using a novel assay system, highlighting its potential for clinical applications (Wunder, F., Tersteegen, A., Rebmann, A., Erb, C., Fahrig, T., & Hendrix, M., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-13-4-2-3-5-17(13)25-19-16(10-23-25)20(27)24(12-22-19)11-18(26)14-6-8-15(21)9-7-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSAEDRMYWIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)
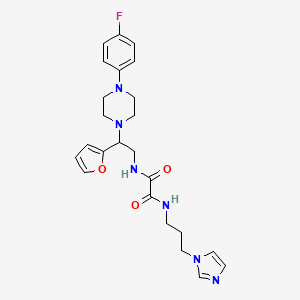
![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)
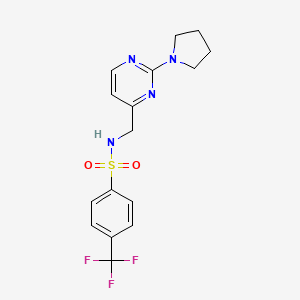
![1-Ethyl-7-methyl-4-oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B2546583.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)
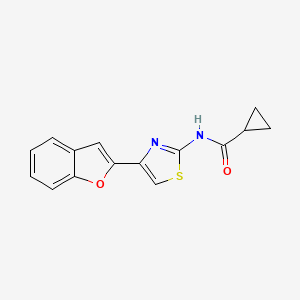
![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)
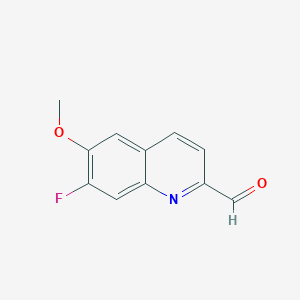
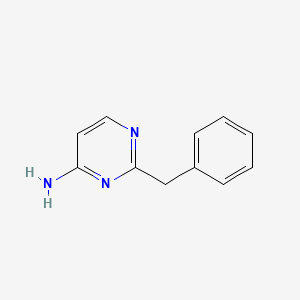
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)